molecular formula C13H17NO5S B3382368 3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid CAS No. 327106-18-3

3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid

Cat. No.: B3382368
CAS No.: 327106-18-3
M. Wt: 299.34 g/mol
InChI Key: OQDIPZLKZONRKR-UHFFFAOYSA-N
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Description

It is known for its unique structure, which includes a morpholine ring and a sulfonyl group attached to a phenyl ring, further connected to a propanoic acid moiety.

Scientific Research Applications

3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

This compound may cause severe skin burns and eye damage . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid typically involves the sulfonylation of 4-bromophenylpropanoic acid with morpholine-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfide derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    3-[4-(Fluorosulfonyl)phenyl]propanoic acid: Similar structure but with a fluorosulfonyl group instead of a morpholine-4-sulfonyl group.

    3-[4-(Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a morpholine-4-sulfonyl group.

Uniqueness: 3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(4-morpholin-4-ylsulfonylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-2,4-5H,3,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDIPZLKZONRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246701
Record name 4-(4-Morpholinylsulfonyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327106-18-3
Record name 4-(4-Morpholinylsulfonyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327106-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Morpholinylsulfonyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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